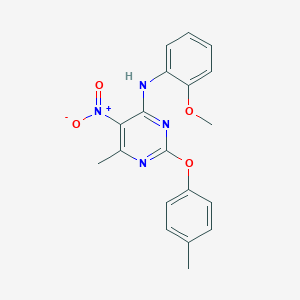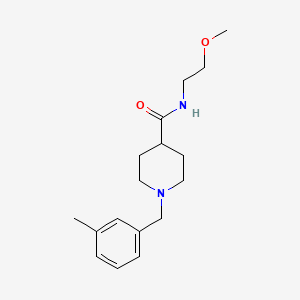
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, NQDI-1 has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
作用机制
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a potent inhibitor of the protein kinase, IKKβ. The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent phosphorylation of the IκB protein. This results in the inhibition of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
实验室实验的优点和局限性
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of the protein kinase, IKKβ, and has been shown to inhibit the activation of the NF-κB pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. However, the compound has several limitations, such as its low solubility in water and its potential toxicity in vivo.
未来方向
There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the investigation of the compound's potential in treating various types of cancer. The NF-κB pathway is known to be involved in the development and progression of cancer, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a cancer therapeutic.
Another potential direction is the investigation of the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The NF-κB pathway has been implicated in the development and progression of Alzheimer's disease, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a therapeutic for Alzheimer's disease.
In conclusion, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including its potential as a cancer therapeutic and a therapeutic for Alzheimer's disease.
合成方法
The synthesis of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, starting with the reaction of 1-naphthylamine and 2-cyclohexenone to form 1-(1-naphthyl)-2-cyclohexenone. This intermediate is then reacted with 2-aminobenzamide to give N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. The compound is obtained as a white crystalline solid and can be purified by recrystallization.
科学研究应用
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the IKKβ-mediated activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
属性
IUPAC Name |
N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-14-6-10-16-8-2-4-13-19(16)22)21-18-12-5-9-15-7-1-3-11-17(15)18/h1-5,7-9,11-13H,6,10,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXCUQBWGLZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthyl)-3,4-dihydro-1(2H)-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4984538.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)



![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)